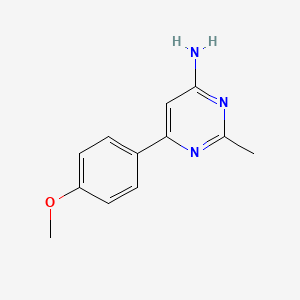

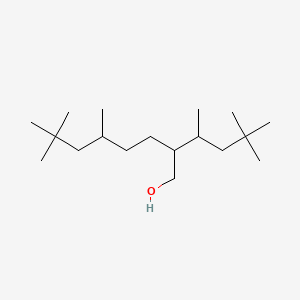

5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine

Descripción general

Descripción

“5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine” is a chemical compound that belongs to the class of triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms1. They are known for their wide range of biological activities such as antitubercular, antimicrobial, anti-inflammatory, antiviral, antidepressant, cytotoxic, antimalarial, antioxidant, anticonvulsant, antiproliferative, hypoglycemic, anticancer, antipyretic, and analgesic activities1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine”. However, it’s worth noting that the synthesis of triazole derivatives is a well-studied field. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported, which could potentially be applied in the synthesis of triazole derivatives2.Molecular Structure Analysis

The molecular structure of “5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine” is not directly available. However, a related compound, “4-(4-methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one”, was characterized by single crystal X-ray diffraction1. The planes of the triazole and benzyl rings in the molecule make dihedral angles of 46.14 (1) ο (C1-C6) and 43.89 (1) ο (C12-C17)1.Chemical Reactions Analysis

Specific chemical reactions involving “5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine” are not available in the literature. However, triazole compounds are known to participate in a variety of chemical reactions due to the presence of multiple nitrogen atoms in their structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine” are not directly available. However, a related compound, 4-Methoxyphenol, has a melting point of 56 °C, a boiling point of 243 °C, a density of 1.55 g/cm3, and is slightly soluble in water4.Aplicaciones Científicas De Investigación

1. Inhibition of Linoleate Oxygenase Activity of ALOX15

- Summary of Application : This compound is used in the study of lipid peroxidizing enzymes, specifically ALOX15, which exhibit variable functionality in different cancer and inflammation models .

- Methods of Application : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .

- Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

2. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

- Summary of Application : This compound is synthesized from 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione .

- Methods of Application : The reaction involves equimolar equivalents of the two compounds in boiling ethanol for 4 hours under acidic conditions .

- Results : The reaction yielded the desired product in 88% yield .

3. Biological Activity of Ether and Ester Trans-Ferulic Acid Derivatives

- Summary of Application : Research into the biological activity of ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds, has shown that they exhibit antioxidant and cytotoxic effects on certain tumor cell lines.

- Results : The compounds indicate potential for medical applications.

4. Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15

- Summary of Application : This study investigates the substrate selective inhibition of linoleate oxygenase activity of ALOX15 by substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles .

- Methods of Application : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .

- Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

5. Use in Dermatology

- Summary of Application : Mequinol, a compound with a 4-methoxyphenol group, is a common active ingredient in topical drugs used for skin depigmentation .

- Methods of Application : As a topical drug, mequinol is often mixed with tretinoin, a topical retinoid. A common formulation for this drug is an ethanolic solution of 2% mequinol and 0.01% tretinoin by mass .

- Results : Dermatologists commonly prescribe the drug to treat liver spots .

6. Production of Hydrogen Peroxide via Two-Electron Oxygen Reduction

- Summary of Application : Mesoporous carbon nitride supported 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt (ii) is used as a selective and durable electrocatalyst for the production of hydrogen peroxide via two-electron oxygen reduction .

7. Ultraviolet Filters for Cosmetic Applications

- Summary of Application : The compound Bemotrizinol, which contains a 4-methoxyphenyl group, is used as an ultraviolet filter in cosmetic applications .

- Methods of Application : Bemotrizinol is an oil-soluble broad-spectrum UV filter and is approved to be used up to 10% in the EU and Australia and only up to 6% in Canada .

8. Porphyrin and Porphyrinoid Total Synthesis

Safety And Hazards

The safety and hazards of “5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine” are not directly available. However, a related compound, 4-Methoxyphenol, is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects5.

Direcciones Futuras

The future directions for the study of “5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine” and related compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in various fields such as medicine and materials science.

Please note that the information provided is based on the closest available data and may not be entirely accurate for “5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine”. Further research and experimentation would be necessary to obtain more precise information.

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-14-7-4-2-6(3-5-7)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEAHUXWMIWWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354750 | |

| Record name | 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine | |

CAS RN |

54464-14-1 | |

| Record name | 3-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54464-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)